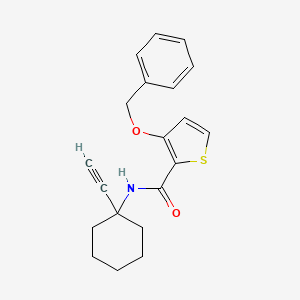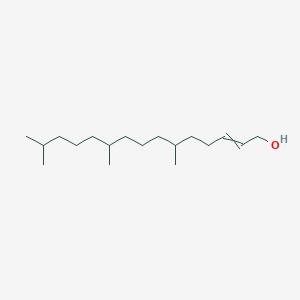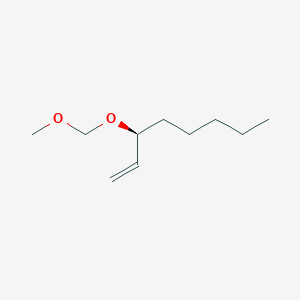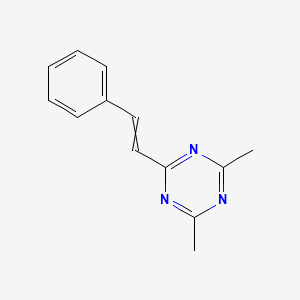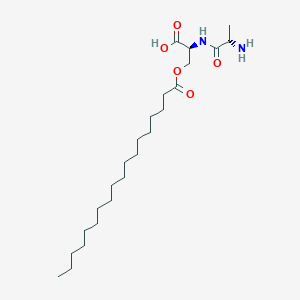
L-Alanyl-O-octadecanoyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-O-octadecanoyl-L-serine is a synthetic compound that combines the amino acids L-alanine and L-serine with an octadecanoyl (stearoyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-octadecanoyl-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-alanine and L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of Octadecanoyl Derivative: Octadecanoic acid (stearic acid) is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester, which is then reacted with the protected L-serine to form the octadecanoyl derivative.
Coupling Reaction: The protected L-alanine is coupled with the octadecanoyl-L-serine derivative using a peptide coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-O-octadecanoyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Substitution: The hydroxyl group of L-serine can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: The major products of hydrolysis are L-alanine, L-serine, and octadecanoic acid.
Oxidation: Oxidized derivatives of the compound, such as carboxylic acids and aldehydes, can be formed.
Substitution: Substituted derivatives of L-serine can be obtained.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-O-octadecanoyl-L-serine has several scientific research applications, including:
Biochemistry: The compound can be used as a model peptide for studying peptide-lipid interactions and membrane protein function.
Materials Science: The compound can be used in the development of novel biomaterials and surfactants with specific properties.
Wirkmechanismus
The mechanism of action of L-Alanyl-O-octadecanoyl-L-serine involves its interaction with biological membranes and proteins. The octadecanoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and interact with membrane proteins. This can modulate the function of membrane-associated enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-serine: A simpler dipeptide without the octadecanoyl group, used in studies of peptide structure and function.
L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine, particularly in enhancing muscle protein synthesis.
L-Alanyl-L-phenylalanine: A dipeptide used in studies of peptide-lipid interactions and membrane protein function.
Uniqueness
L-Alanyl-O-octadecanoyl-L-serine is unique due to the presence of the octadecanoyl group, which imparts distinct lipophilic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications where membrane integration and permeability are important.
Eigenschaften
CAS-Nummer |
921934-51-2 |
|---|---|
Molekularformel |
C24H46N2O5 |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C24H46N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)31-19-21(24(29)30)26-23(28)20(2)25/h20-21H,3-19,25H2,1-2H3,(H,26,28)(H,29,30)/t20-,21-/m0/s1 |
InChI-Schlüssel |
GGSJDBBQXAUZNA-SFTDATJTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
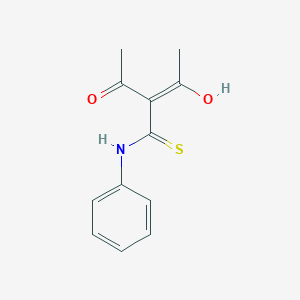

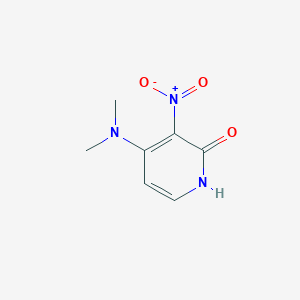
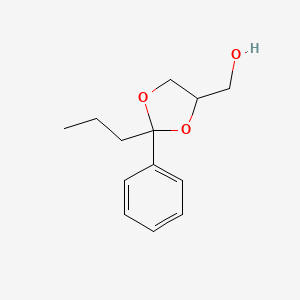

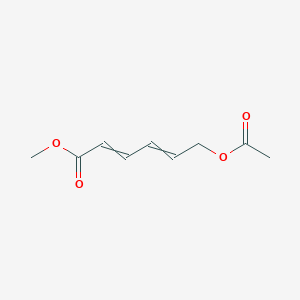
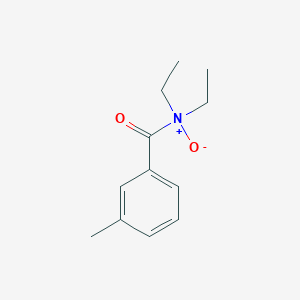
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
